3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents, with the presence of catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the furan and benzyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazoles: Known for their antimicrobial and anticancer activities.
Thiadiazoles: Exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Oxadiazoles: Similar in structure and function, with applications in medicinal chemistry.
Uniqueness
3-Benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of multiple pharmacologically active moieties, which enhances its potential biological activities and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H13ClN4OS |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
3-benzyl-6-[5-(4-chlorophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H13ClN4OS/c21-15-8-6-14(7-9-15)16-10-11-17(26-16)19-24-25-18(22-23-20(25)27-19)12-13-4-2-1-3-5-13/h1-11H,12H2 |
InChI Key |
UJEGVICWDUQLJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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